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4-methyl-N-

phenylbenzenesulfonamide

CAS No.: 68-34-8

Cat. No.: B1663110 Get Quote

Molecular Weight Determination, Synthetic Architecture, and Analytical Validation

Executive Summary
4-methyl-N-phenylbenzenesulfonamide (CAS: 68-34-8), often referred to as

-phenyl-

-toluenesulfonamide, represents a critical sulfonamide scaffold in medicinal chemistry.[1][2][3]
While its average molecular weight of 247.31 g/mol serves as the stoichiometric baseline for
synthetic organic chemistry, its monoisotopic mass of 247.0667 Da is the definitive metric for
high-resolution mass spectrometry (HRMS) identification.

This technical guide moves beyond basic physical constants to explore the causality of its

formation, the fragmentation logic defining its mass spectral signature, and the step-by-step

protocols required for its synthesis and validation in a drug development context.[1]

Part 1: Physicochemical Identity & Mass
Architecture[1][2][3]
In drug development, "molecular weight" is not a static number; it is a context-dependent

variable.[1][2][3] For bulk synthesis, we rely on the Average Molecular Weight.[1][2][3] For
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impurity profiling and metabolite identification, we rely on the Monoisotopic Mass.[2][3]

Core Data Table[1][2][3]
Property Value Technical Context

IUPAC Name
4-methyl-N-

phenylbenzenesulfonamide

Primary identifier for regulatory

filing.[1][2][3]

Molecular Formula Basis for elemental analysis.[1]

Average Molecular Weight 247.31 g/mol

Used for molarity calculations

and yield determination.[1][2]

[3]

Monoisotopic Mass 247.0667 Da

The exact mass of the most

abundant isotope (

). Critical for HRMS.

Melting Point 134–138 °C

Crystalline solid (monoclinic

plates); indicates high lattice

energy.[1][2][3]

LogP (Octanol/Water) ~2.9

Moderately lipophilic; suggests

good membrane permeability

but potential solubility issues in

aqueous media.[1][2][3]

The Isotopic Signature
When analyzing this compound via Mass Spectrometry, the presence of Sulfur (

natural abundance ~4.2%) creates a distinct "M+2" isotopic peak.[1]

M Peak (100%): 247.07 Da[1]

M+1 Peak (~15%): 248.07 Da (driven by

)[1]

M+2 Peak (~5%): 249.07 Da (driven by
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)[1]

Expert Insight: In trace impurity analysis, ignoring the M+2 sulfur signature can lead to

misidentification of the compound as a chlorinated impurity (which also has a specific isotopic

pattern, though usually 3:1 ratio).

Part 2: Synthetic Pathway & Mechanism[1][2][4]
The synthesis of 4-methyl-N-phenylbenzenesulfonamide is a classic nucleophilic substitution

at the sulfur center, specifically a sulfonylation of an amine.[1][2][3] This reaction dictates the

impurity profile—specifically the presence of unreacted aniline (toxic) or bis-sulfonated

byproducts.[1][2][3]

Reaction Logic[2][3][4][5][6]
Activation:

-Toluenesulfonyl chloride (TsCl) provides a highly electrophilic sulfur center.[1][2][3]

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur.[1][2][3]

Elimination: Chloride is displaced, and a base (Pyridine or

) neutralizes the generated HCl to drive equilibrium forward.[1][2]

Visualization: Synthetic Mechanism
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Figure 1: Mechanistic pathway for the sulfonylation of aniline.[1] The reaction is driven by the

leaving group ability of the chloride ion.[3]
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Validated Synthesis Protocol
Objective: Synthesis of 10g of 4-methyl-N-phenylbenzenesulfonamide.

Reagent Prep: Charge a 250 mL Round Bottom Flask (RBF) with Aniline (5.0 g, 53.7 mmol)

and Pyridine (10 mL, acts as solvent and base).

Addition: Cool the solution to 0°C. Slowly add

-Toluenesulfonyl chloride (11.2 g, 59.0 mmol—1.1 equiv) portion-wise over 20 minutes. Why:
Exothermic control prevents bis-sulfonylation.[1][2][3]

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC

(30% EtOAc/Hexane).[1][2][3]

Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Why: The acid protonates

the excess pyridine, making it water-soluble and easy to remove.

Isolation: The product will precipitate as a pinkish/white solid.[1][2][3] Filter via Buchner

funnel.[1][2][3][4]

Purification: Recrystallize from Ethanol/Water (3:1).

Result: White crystalline plates.[1][2][3]

Target Yield: >85%.[1][2][3][5][6][7]

Part 3: Analytical Validation (Mass Spectrometry)
The molecular weight is confirmed not just by the parent ion, but by the fragmentation pattern.

[2][3] Sulfonamides exhibit a characteristic cleavage of the S-N bond.[1][2][3]

Fragmentation Logic (ESI+)
In Electrospray Ionization (Positive Mode), the molecule protonates on the Nitrogen (

).[1]

Primary Cleavage: The bond between the Sulfur and Nitrogen is relatively weak.[1][2][3]
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Rearrangement: Sulfonamides often undergo

extrusion (loss of 64 Da) or cleavage to the sulfonyl cation (

155) and the aniline cation (

93).[1]

Visualization: MS Fragmentation Pathway
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Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS analysis. The m/z 155

peak is diagnostic for the tosyl group.[3]

HRMS Validation Protocol
Objective: Confirm identity and purity (>99%) using LC-MS/MS.

Sample Prep: Dissolve 1 mg of purified product in 1 mL Acetonitrile (HPLC grade). Dilute

1:100 with 0.1% Formic Acid in water.

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

Source Parameters:

Mode: ESI Positive.[1][2][3]

Capillary Voltage: 3.5 kV.[1][2][3]
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Gas Temp: 300°C.[1][2][3]

Acceptance Criteria:

Observed Mass:

.[1][2][3]

Isotope Pattern: Distinct M+2 peak at ~4-5% intensity relative to base peak (confirming

Sulfur).[1][2][3]

Fragment Ion: Presence of

155.0 (Tosyl) and

91.0 (Tropylium ion from toluene moiety).[1][2]

Part 4: Pharmaceutical Implications[1][2][3]
Lipophilicity & Solubility
With a LogP of ~2.9, 4-methyl-N-phenylbenzenesulfonamide sits in the "sweet spot" for oral

bioavailability (Lipinski's Rule of 5).[1][2] However, this lipophilicity means it is practically

insoluble in water (<0.5 mg/mL).[1]

Formulation Note: For biological assays, stock solutions must be prepared in DMSO or

Ethanol before dilution into aqueous buffers.

Metabolic Stability
The sulfonamide bond is generally stable to hydrolysis.[1][2][3] However, the para-methyl group

on the toluene ring is a metabolic soft spot.[1][2][3]

CYP450 Oxidation: The methyl group is prone to oxidation by CYP enzymes (specifically

CYP2C9 or CYP3A4) to form the benzyl alcohol and subsequently the benzoic acid

derivative.[1] This increases polarity and clearance.[1][2][3]

Impurity Profiling
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In the synthesis of complex drugs (e.g., sulfonylureas or antivirals) where this scaffold is an

intermediate:

Genotoxicity: While sulfonamides are generally not genotoxic, unreacted aniline (the starting

material) is a known genotoxin.

Control Strategy: The molecular weight difference between the product (247) and aniline (93)

allows for easy discrimination by HPLC-UV or MS.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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